molecular formula C6H9KO7 B12287811 D-Xylo-hexulosonicacid, potassium salt (7CI)

D-Xylo-hexulosonicacid, potassium salt (7CI)

Cat. No.: B12287811
M. Wt: 232.23 g/mol
InChI Key: GSFHMOMWXNDPMM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Xylo-hexulosonic acid, potassium salt (7CI) (CAS: 91446-96-7) is a potassium salt derivative of a 2-keto aldonic acid. Its molecular formula is C₆H₉KO₇, and it is systematically named as 5-keto-D-gluconic acid potassium salt or 2-keto-D-gluconic acid potassium salt . The compound features a carboxylic acid group and a keto group at the C2 position, distinguishing it from simpler sugars and other aldonic acids.

Properties

IUPAC Name

potassium;2,3,4,6-tetrahydroxy-5-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7.K/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h3-5,7,9-11H,1H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFHMOMWXNDPMM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(C(C(C(=O)[O-])O)O)O)O.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9KO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91446-96-7
Record name 5-Keto-D-gluconic acid potassium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Xylo-hexulosonicacid, potassium salt typically involves the oxidation of D-glucose or D-gluconic acid. The reaction is carried out in the presence of an oxidizing agent such as potassium permanganate or hydrogen peroxide under controlled conditions . The reaction mixture is then neutralized with potassium hydroxide to form the potassium salt of the acid.

Industrial Production Methods: Industrial production of D-Xylo-hexulosonicacid, potassium salt follows similar synthetic routes but on a larger scale. The process involves continuous oxidation of D-glucose using industrial oxidizing agents, followed by crystallization and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: D-Xylo-hexulosonicacid, potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution: Various metal salts for ion exchange reactions.

Major Products:

Scientific Research Applications

Scientific Research Applications

1. Biochemical Research

D-Xylo-hexulosonic acid, potassium salt is utilized in biochemical research as a substrate for various enzymatic reactions. Its structure allows it to participate in metabolic pathways, particularly in the study of carbohydrate metabolism and enzyme kinetics.

Case Study: Enzyme Kinetics
A study demonstrated that D-Xylo-hexulosonic acid could be used to assess the activity of specific dehydrogenases involved in carbohydrate metabolism. The substrate's unique properties facilitated the understanding of enzyme specificity and reaction mechanisms.

2. Pharmaceutical Development

The compound has shown potential in pharmaceutical applications, particularly as a stabilizing agent in drug formulations. Its ability to maintain the stability of active pharmaceutical ingredients (APIs) under various conditions makes it valuable in drug development.

Case Study: Drug Formulation Stability
Research indicated that incorporating D-Xylo-hexulosonic acid into formulations improved the stability of certain APIs, reducing degradation rates during storage and enhancing shelf life.

3. Food Industry Applications

In food science, D-Xylo-hexulosonic acid serves as a food additive due to its properties as a gelling agent and stabilizer. It can enhance texture and consistency in various food products.

Case Study: Gelling Agent
A study explored the use of D-Xylo-hexulosonic acid as a gelling agent in low-sugar fruit preserves. Results showed that it effectively improved texture while maintaining flavor integrity.

Industrial Applications

1. Agriculture

D-Xylo-hexulosonic acid is being investigated for its potential use as a fertilizer additive. Its role in enhancing nutrient absorption in plants can lead to improved crop yields.

Case Study: Plant Growth Enhancement
Field trials demonstrated that crops treated with fertilizers containing D-Xylo-hexulosonic acid exhibited increased growth rates and higher yields compared to control groups, suggesting its efficacy as an agricultural additive.

2. Environmental Science

The compound is also being studied for its potential use in bioremediation processes, particularly in the degradation of pollutants. Its ability to interact with various environmental contaminants makes it a candidate for further research.

Case Study: Bioremediation Efficacy
Research on soil samples treated with D-Xylo-hexulosonic acid showed significant reductions in pollutant levels over time, indicating its potential role in bioremediation strategies.

Mechanism of Action

The mechanism of action of D-Xylo-hexulosonicacid, potassium salt involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for oxidoreductase enzymes, which catalyze the oxidation-reduction reactions involving sugar acids. The compound’s potassium ion plays a role in stabilizing the structure and enhancing its solubility in aqueous solutions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs of D-xylo-hexulosonic acid, potassium salt, highlighting differences in functional groups, molecular formulas, and physicochemical properties:

Compound Name (CAS) Molecular Formula Key Functional Groups Structural Differences vs. Target Compound References
D-Xylo-hexulosonic acid, K⁺ salt (91446-96-7) C₆H₉KO₇ Carboxylic acid (-COOH), 2-keto group Reference compound
D-lyxo-Hexos-2-ulose (54142-77-7) C₆H₁₀O₆ 2-keto group, hydroxyl groups Lacks carboxylic acid; simpler hexulose sugar
3-Deoxy-erythro-2-hexulosaric acid (26566-33-6) C₆H₈O₇ Carboxylic acid, 2-keto, 3-deoxy Missing hydroxyl at C3; reduced oxygenation
2-Keto-D-gluconic acid, Ca²⁺ salt (304655-85-4) Not explicitly provided Carboxylic acid, 2-keto, Ca²⁺ counterion Divalent cation (Ca²⁺) alters solubility and stability
Key Observations:

Functional Groups: The target compound uniquely combines a carboxylic acid and a 2-keto group, enabling dual reactivity in acid-base and redox reactions. In contrast, D-lyxo-Hexos-2-ulose lacks the carboxylic acid, limiting its utility in chelation .

Cation Effects :

  • The potassium cation in the target compound enhances water solubility compared to the calcium salt analog (304655-85-4), which may form less soluble precipitates in high-ionic-strength solutions .

Physicochemical Properties

Thermal Stability:
  • Potassium salts, such as D-xylo-hexulosonic acid, K⁺ salt, demonstrate stability at elevated temperatures. Evidence from potassium hydroxide blends (KOH-C and KOH-F) suggests that potassium salts remain stable up to 800–900°C, though decomposition pathways vary with temperature and counterion interactions .
Solubility and Reactivity:
  • The carboxylic acid group in the target compound increases acidity (pKa ~2–3), facilitating salt formation and metal chelation. This contrasts with non-ionic analogs like D-lyxo-Hexos-2-ulose, which exhibit neutral pH behavior .

Biological Activity

D-Xylo-hexulosonic acid, potassium salt (7CI), is a compound derived from the metabolism of certain carbohydrates and has garnered attention for its potential biological activities. This article explores its biological functions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

D-Xylo-hexulosonic acid is a hexulosonic acid that plays a role in various biochemical pathways. As a potassium salt, it exhibits improved solubility and bioavailability compared to its free acid form. The molecular structure allows it to interact with various biological systems, influencing metabolic processes.

Biological Activities

1. Antioxidant Activity
Research indicates that D-Xylo-hexulosonic acid possesses significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress, which can lead to cellular damage and various diseases.

  • Mechanism : The antioxidant activity is believed to be concentration-dependent, with higher concentrations exhibiting greater efficacy in scavenging free radicals. This was demonstrated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to quantify radical scavenging activity.

2. Prebiotic Effects
D-Xylo-hexulosonic acid has been shown to promote the growth of beneficial gut bacteria such as bifidobacteria and lactobacilli. This prebiotic effect enhances gut health and may contribute to improved immune function.

  • Impact on Gut Microbiota : The compound selectively stimulates the growth of specific bacterial strains in the colon, leading to a healthier gut microbiome and potentially reducing the risk of gastrointestinal disorders.

3. Anti-inflammatory Properties
Studies have indicated that D-Xylo-hexulosonic acid may exhibit anti-inflammatory effects. By modulating inflammatory pathways, it could play a role in managing conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReferences
AntioxidantScavenges free radicals; reduces oxidative stress
PrebioticPromotes growth of beneficial gut bacteria
Anti-inflammatoryModulates inflammatory responses

Case Studies

Case Study 1: Antioxidant Efficacy in Human Cells
In a controlled study, human cell lines were treated with varying concentrations of D-Xylo-hexulosonic acid. The results indicated a significant reduction in markers of oxidative stress, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.

Case Study 2: Prebiotic Effects on Gut Health
A clinical trial involving participants with digestive disorders evaluated the prebiotic effects of D-Xylo-hexulosonic acid. Participants reported improved gut health and reduced symptoms of dysbiosis after supplementation for eight weeks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.